molecular formula C16H15FN2 B2523587 N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide CAS No. 872019-57-3

N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide

Cat. No.: B2523587
CAS No.: 872019-57-3
M. Wt: 254.308
InChI Key: AEUCJDLLTCWJNK-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C16H15FN2 and a molecular weight of 254.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide involves several steps. One common method includes the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with benzenecarboximidamide under specific conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboxylic acid, while reduction may produce N’-cyclopropyl-N-(4-fluorophenyl)benzylamine .

Scientific Research Applications

N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly as a T-type calcium channel blocker, which may have implications in treating conditions like chronic pain and epilepsy.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide involves its interaction with T-type calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This action is particularly relevant in the context of pain management and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide include:

  • N-cyclopropyl-N-(4-chlorophenyl)benzenecarboximidamide
  • N-cyclopropyl-N-(4-bromophenyl)benzenecarboximidamide
  • N-cyclopropyl-N-(4-methylphenyl)benzenecarboximidamide

Uniqueness

N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide is unique due to its specific substitution pattern and its potent activity as a T-type calcium channel blocker. This makes it particularly valuable in research focused on calcium channel modulation and its potential therapeutic applications.

Properties

IUPAC Name

N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUCJDLLTCWJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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